Ethyl methyl sulphite

Description

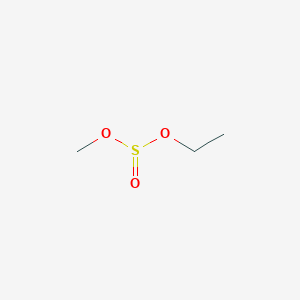

Structure

2D Structure

3D Structure

Properties

CAS No. |

10315-59-0 |

|---|---|

Molecular Formula |

C3H8O3S |

Molecular Weight |

124.16 g/mol |

IUPAC Name |

ethyl methyl sulfite |

InChI |

InChI=1S/C3H8O3S/c1-3-6-7(4)5-2/h3H2,1-2H3 |

InChI Key |

FMQCKJHUYDYTMA-UHFFFAOYSA-N |

SMILES |

CCOS(=O)OC |

Canonical SMILES |

CCOS(=O)OC |

Other CAS No. |

10315-59-0 |

Origin of Product |

United States |

Theoretical and Computational Investigations of Ethyl Methyl Sulphite

Quantum Chemical Analyses of Molecular Structure and Conformation

Quantum chemical calculations have been instrumental in elucidating the structural and conformational preferences of ethyl methyl sulphite. These methods provide a detailed picture of the molecule's geometry and the energetic relationships between its different spatial arrangements.

Ab Initio and Density Functional Theory Studies on Isomeric Forms

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to investigate the electronic structure and properties of molecules. For this compound, these calculations have been employed to study its stable isomeric forms, primarily the trans and gauche conformers. nih.gov

Studies have utilized various levels of theory, including Møller-Plesset perturbation theory (MP2) and coupled cluster methods like CCSD(T), with different basis sets (e.g., cc-pVTZ) to optimize the molecular structures of these conformers. nih.govnih.gov DFT methods, such as B3LYP, have also been applied to predict structural parameters and conformational stabilities. openkim.org These calculations are fundamental for interpreting experimental data, such as rotational spectra, and for providing a reliable starting point for more complex simulations. nih.gov

Conformational Analysis and Energy Minima Determination

The conformational landscape of this compound is characterized by the rotation around the C-S bonds. Theoretical studies have focused on identifying the energy minima on the potential energy surface, which correspond to stable conformers. The two primary conformers identified are the trans and gauche forms. nih.govscispace.com

Computational analyses have consistently shown that both conformers represent local energy minima. researchgate.net Interestingly, ab initio calculations have predicted that the gauche conformer is slightly more stable than the trans conformer. nih.gov This is in contrast to its oxygen analog, ethyl methyl ether, where the trans form is more stable. This difference in stability is attributed to the larger size of the sulfur atom compared to the oxygen atom and its influence on intramolecular interactions. nih.gov Some studies have also benchmarked various computational methods against higher-level coupled cluster theory for molecules including methyl ethyl sulfide (B99878), confirming these conformational energy trends. frontiersin.org

The calculated energy difference between the conformers is small, leading to a significant population of both forms at room temperature. For instance, some calculations suggest a gauche/trans energy difference of 0.39 kcal/mol, leading to a predicted population of 79% for the gauche conformer and 21% for the trans conformer in the gas phase. researchgate.net

Theoretical Prediction of Rotational and Vibrational Parameters

Quantum chemical calculations are crucial for predicting the rotational and vibrational spectroscopic parameters of this compound, which are essential for its detection and characterization, particularly in astronomical searches. nih.govnih.gov

High-level ab initio calculations have been used to estimate rotational constants (A, B, C) for both the trans and gauche conformers. These theoretical predictions are often in good agreement with experimental values obtained from microwave spectroscopy and are vital for assigning the observed spectral lines to specific conformers. nih.gov Furthermore, these calculations can predict the components of the dipole moment along the principal axes, which determines the intensity of the rotational transitions. nih.gov

Theoretical methods are also used to calculate harmonic and anharmonic vibrational frequencies. nih.gov These predicted frequencies help in the interpretation and assignment of experimental infrared and Raman spectra. The calculations can also model the interaction between vibration and rotation, providing vibration-rotation interaction constants (αi) that describe the change in rotational constants with vibrational excitation. nih.gov

Table 1: Theoretically Predicted Rotational Constants for this compound Conformers

This table presents a sample of theoretically predicted rotational constants from computational studies. Actual values can vary based on the level of theory and basis set used.

Molecular Dynamics Simulations for Intermolecular Interactions

While comprehensive studies focusing solely on the intermolecular interactions of this compound using molecular dynamics (MD) are not widely published, the compound has served as a crucial component in the development and validation of empirical force fields for sulfur-containing molecules. These force fields are essential for performing MD simulations of condensed-phase systems.

MD simulations model the behavior of molecules over time by calculating the forces between atoms using a force field. For this compound, this approach has been used to predict bulk properties like density and heat of vaporization, which are directly dependent on the nature and strength of intermolecular interactions. nih.gov

Notably, ethyl methyl sulfide was part of the training set for developing a polarizable force field based on the classical Drude oscillator model. nih.govnih.gov This advanced force field aims to capture the electronic polarizability of atoms, which is particularly important for the highly polarizable sulfur atom. The parameterization was performed to reproduce both quantum mechanical data and experimental condensed-phase properties. nih.govnih.gov The results showed that the polarizable model offered improved performance over non-polarizable force fields (like CHARMM22) in reproducing molecular volumes, heats of vaporization, and dipole moments. nih.govnih.gov This highlights the importance of including polarization to accurately model the intermolecular interactions of this compound, which are influenced by van der Waals forces and dipole-dipole interactions.

Mechanistic Elucidation via Computational Pathways

Computational chemistry provides a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and product distributions.

Theoretical Reaction Pathway Mapping

Theoretical studies have been conducted to elucidate the reaction mechanisms of this compound with various atmospheric oxidants and radicals. These investigations typically use high-level quantum chemistry methods, such as CCSD(T) combined with large basis sets, to map the potential energy surface for the reactions. nih.govresearchgate.net

For example, the reaction of this compound with the hydroperoxy radical (HOO•) has been theoretically analyzed. nih.gov The study identified multiple reaction channels, including hydrogen abstraction from both the -CH₃ and -CH₂- groups. The calculations showed that hydrogen abstraction from the -CH₂- group is the major reaction channel at lower temperatures. nih.gov

Similarly, the reaction with the triplet oxygen atom (O(³P)) has been computationally explored. researchgate.net This study identified nine possible reaction channels, including hydrogen abstraction and transfer of CH₃S or CH₃ groups. The results indicated that the CH₃S-transfer channel is dominant at temperatures below 1000 K, while hydrogen abstraction channels become more significant as the temperature increases. researchgate.net

The reaction with hydrogen atoms has also been a subject of theoretical investigation, revealing channels for hydrogen abstraction, CH₃S-transfer, and CH₃-transfer. researchgate.net These computational studies provide crucial kinetic data and a fundamental understanding of the atmospheric chemistry of this compound. researchgate.netresearchgate.net

Table 2: Investigated Reaction Pathways for this compound

Transition State Characterization and Reaction Barrier Calculation

Theoretical studies have been instrumental in characterizing the transition states and calculating the energy barriers for various reactions involving this compound, primarily focusing on atmospheric oxidation and combustion processes. High-level quantum chemistry calculations are employed to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products, which proceeds through a transition state.

One area of significant research has been the reaction of this compound with various atmospheric radicals. For instance, the reactions with the hydroperoxy radical (HOO•), atomic hydrogen (H), and triplet oxygen (O(³P)) have been extensively studied. tandfonline.comresearchgate.nettandfonline.com These studies typically utilize methods like the coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a complete basis set (CBS) extrapolation, often built upon geometries optimized with density functional theory (DFT) methods such as M06-2X with a large basis set (e.g., cc-pVTZ). tandfonline.comtandfonline.com

In the reaction with the hydroperoxy radical, hydrogen abstraction from the -CH₂- group in the ethyl chain is found to be the major reaction channel at lower temperatures (below 1000 K). tandfonline.com The transition states for these abstraction reactions are characterized by the elongation of the C-H bond being broken and the formation of a new H-O bond with the incoming radical.

Similarly, in the reaction with atomic hydrogen, several reaction channels are possible, including hydrogen abstraction and substitution reactions. researchgate.net Theoretical calculations have identified the transition states for hydrogen abstraction from the -CH₃, -CH₂-, and -SH groups (in the case of the analogous ethyl mercaptan), as well as for the substitution channel leading to the formation of methane (B114726) and the ethylthiyl radical (CH₃CH₂S•). researchgate.net

The reaction of this compound with triplet oxygen also proceeds through multiple channels, including hydrogen abstraction and transfer of the methyl or methylthio group. tandfonline.com The CH₃S-transfer channel, leading to the formation of CH₃SO and an ethyl radical, is found to be dominant at lower temperatures. tandfonline.com

A key aspect of these computational studies is the calculation of the reaction barrier, or activation energy, which is the energy difference between the reactants and the transition state. This is a critical parameter for determining the rate of a reaction. For example, in the reaction of the secondary ethyl radical of methyl ethyl sulfide (CH₃SCH•CH₃) with molecular oxygen (O₂), a peroxy adduct (CH₃SCH(OO•)CH₃) is formed with a calculated well depth of 30.2 kcal/mol at the CBS-QB3 level of theory. researchgate.netsciencepublishinggroup.com Subsequent isomerization of this adduct via intramolecular hydrogen shifts involves surmounting specific energy barriers. researchgate.netsciencepublishinggroup.com

The table below summarizes some of the calculated reaction barriers for various reactions involving this compound and related species.

| Reaction | Computational Method | Calculated Barrier Height (kcal/mol) | Reference |

| CH₃CH₂SCH₃ + HOO• → •CH₂CH₂SCH₃ + H₂O₂ (H-abstraction from -CH₂-) | CCSD(T)/CBS//M06-2X/cc-pVTZ | Not explicitly stated in abstract | tandfonline.com |

| CH₃SCH•CH₃ + O₂ → CH₃SCH(OO•)CH₃ | CBS-QB3 | -30.2 (well depth) | researchgate.netsciencepublishinggroup.com |

| CH₃CH₂SCH₃ + O(³P) → CH₃SO + CH₃CH₂• (CH₃S-transfer) | CCSD(T)/CBS//M06-2X/cc-pVTZ | Not explicitly stated in abstract | tandfonline.com |

| Oxidation of Ethyl Methyl Sulfide by H₂O₂ (in vacuum) | QM Calculation | 28.2 | mdpi.com |

| Oxidation of Methionine by H₂O₂ (in water, theoretical) | QM/MM | 14.9 | mdpi.com |

Kinetic Parameter Derivations from Theoretical Models

Following the characterization of the potential energy surface and the calculation of reaction barriers, theoretical models are used to derive key kinetic parameters, such as rate constants (k) and their temperature dependence, often expressed in the form of the Arrhenius equation, k = A * exp(-Ea/RT). Transition state theory (TST) and its variants, like canonical variational transition-state theory (CVT), are commonly employed for this purpose. researchgate.net

These theoretical approaches calculate the rate coefficient by considering the flux of reacting species through the transition state. Tunneling corrections are often included, especially for reactions involving the transfer of light atoms like hydrogen, as quantum mechanical tunneling through the reaction barrier can significantly increase the reaction rate, particularly at lower temperatures. researchgate.net

The quantum Rice-Ramsperger-Kassel (QRRK) theory is another theoretical tool used to analyze the kinetics of reactions, particularly for systems involving chemically activated intermediates. researchgate.netsciencepublishinggroup.com This theory has been applied to the reaction of the activated CH₃SCH•CH₃ radical with molecular oxygen to account for further reactions, collisional deactivation, and stabilization of the peroxy adduct. researchgate.netsciencepublishinggroup.com The calculations show that at temperatures below 500 K, the stabilization of the CH₃SCH(OO•)CH₃ adduct is important. researchgate.netsciencepublishinggroup.com In the temperature range of 500-900 K, the isomerization of this adduct through intramolecular hydrogen shifts becomes optimal. researchgate.netsciencepublishinggroup.com At temperatures above 800 K, all subsequent reaction pathways gain importance. researchgate.netsciencepublishinggroup.com

The following table presents some of the theoretically derived kinetic parameters for reactions related to this compound.

| Reaction | Theoretical Method | Temperature Range (K) | Arrhenius Parameters (A, Ea) or Rate Constant (k) | Reference |

| H + Dimethyl Sulfide | Flash Photolysis-Resonance Fluorescence | 212–500 | k = (1.30±0.43)×10⁻¹¹ exp(−1118±81/T) cm³ molecule⁻¹ s⁻¹ | researchgate.net |

| Unimolecular dissociation of DMS | RRKM | 300-3000 | k₁ = 6.1 × 10¹⁵ exp(−317.2 kJ mol⁻¹/RT) s⁻¹ | researchgate.net |

| Unimolecular dissociation of CH₃SCH₂ | RRKM | 300-3000 | k₃ = 4.4 × 10¹³ exp(−138.0 kJ mol⁻¹/RT) s⁻¹ | researchgate.net |

| OH + Isopropyl Nitrate (B79036) | Experimental Study | Not specified | Not specified in abstract | copernicus.org |

Advanced Spectroscopic Characterization Methodologies for Ethyl Methyl Sulphite

Vibrational Spectroscopy Applications

Infrared Spectroscopic Analysis of Functional Groups

Theoretical calculations of the infrared spectrum of ethyl methyl sulphite provide valuable insights into the vibrational modes associated with its specific functional groups. The predicted IR spectrum is characterized by a series of absorption bands that correspond to the stretching and bending vibrations of the bonds within the molecule.

Key functional group vibrations for this compound, as predicted by computational models, include the prominent S=O stretching frequency, which is a hallmark of the sulphite group. Additionally, the C-O single bond stretching vibrations of the ethyl and methyl esters are expected to produce strong absorption bands. The C-H stretching and bending vibrations of the methyl and ethyl groups are also anticipated to be present in their characteristic regions.

Table 1: Predicted Infrared (IR) Active Functional Group Vibrations for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H Stretching (Ethyl & Methyl) | 2900-3000 |

| S=O Stretching | 1200-1250 |

| C-O Stretching | 1000-1100 |

| S-O Stretching | 800-900 |

| CH₂/CH₃ Bending/Rocking | 1350-1470 |

Note: The values in this table are based on theoretical calculations and may differ from experimental values.

Raman Spectroscopic Probing of Molecular Vibrations

Complementary to IR spectroscopy, Raman spectroscopy offers a means to probe the molecular vibrations of this compound. Theoretical predictions of the Raman spectrum indicate that certain vibrational modes, particularly those involving symmetric vibrations and bonds with high polarizability, will exhibit significant Raman scattering.

Table 2: Predicted Raman Active Molecular Vibrations for this compound

| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| C-H Stretching (Ethyl & Methyl) | 2900-3000 |

| S=O Symmetric Stretching | 1180-1220 |

| C-O Stretching | 1000-1100 |

| S-O Stretching | 800-900 |

| C-S Stretching | 650-750 |

Note: The values in this table are based on theoretical calculations and may differ from experimental values.

Assignment of Normal Modes and Anharmonic Effects

The assignment of normal modes in the vibrational spectra of this compound is accomplished through computational analysis of the vibrational eigenvectors. Each predicted peak in the IR and Raman spectra corresponds to a specific collective motion of the atoms in the molecule. For a molecule of this complexity, many of the observed bands will be the result of coupled vibrations, where the motion of multiple functional groups contributes to a single normal mode.

While harmonic frequency calculations provide a good initial approximation, anharmonic effects can lead to shifts in the observed vibrational frequencies and the appearance of overtones and combination bands. Theoretical studies that account for anharmonicity are necessary for a more precise prediction of the spectroscopic properties of this compound. These calculations can refine the assignment of normal modes and provide a more accurate comparison with any future experimental data.

High-Resolution Rotational Spectroscopy Studies

Microwave Spectroscopy for Molecular Geometry Determination

Ab initio calculations can be employed to determine the optimized molecular geometry of this compound. From this geometry, the principal moments of inertia and the corresponding rotational constants (A, B, and C) can be calculated. These rotational constants are fundamental to predicting the frequencies of transitions in the microwave spectrum.

The predicted rotational spectrum would consist of a dense series of absorption lines, each corresponding to a specific change in the rotational quantum state of the molecule. The analysis of this spectrum would allow for the experimental determination of the bond lengths, bond angles, and dihedral angles of the molecule with high precision.

Table 3: Theoretically Predicted Rotational Constants for this compound

| Rotational Constant | Predicted Value (GHz) |

| A | ~ 4.5 |

| B | ~ 1.8 |

| C | ~ 1.5 |

Note: These values are estimations based on the predicted molecular structure and will vary depending on the specific conformer and the level of theory used in the calculation.

Analysis of Torsion-Rotation Interactions

This interaction can cause the splitting of rotational transitions in the microwave spectrum, providing detailed information about the barriers to internal rotation. Theoretical models can be used to predict the magnitude of these splittings and to calculate the potential energy barriers hindering the torsional motions of the methyl and ethyl groups. Such studies are crucial for a complete understanding of the conformational flexibility and dynamics of this compound.

Detection of Low-Lying Vibrational Excited States

The study of low-lying vibrational excited states in this compound provides critical insights into the molecule's conformational landscape and flexibility. These low-energy vibrations, typically occurring in the far-infrared (FIR) spectral region (below 400 cm⁻¹), correspond to large-amplitude motions within the molecule. For this compound, the most significant of these are the torsional motions around its single bonds (C-C, C-O, and S-O) and other skeletal bending or deformation modes.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org These different conformations, or rotamers, often have small energy differences, and the transitions between them are associated with low-energy vibrational states. unicamp.brlibretexts.org The energy barriers to rotation around the single bonds in this compound dictate the population of various stable conformers at a given temperature.

Techniques such as microwave spectroscopy, far-infrared spectroscopy, and low-frequency Raman spectroscopy are employed to probe these states. wikipedia.orgacs.org Microwave spectroscopy, in particular, measures the transitions between quantized rotational states in the gas phase. wikipedia.org The analysis of these spectra can reveal fine splittings caused by the coupling of rotational motion with low-frequency vibrations, such as the internal rotation of the methyl and ethyl groups. This allows for the precise determination of the barriers to internal rotation, which are fundamental parameters of the molecule's potential energy surface. While direct experimental studies on this compound are not extensively documented, analogies to related molecules like dialkyl disulfides and other organosulfur compounds suggest that multiple conformers, differing in the dihedral angles around the C-O and S-O bonds, would exist in equilibrium. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the connectivity and chemical environment of atoms within the molecule. By analyzing the NMR spectra of various nuclei, such as ¹H, ¹³C, and ³³S, a comprehensive picture of the molecular framework can be assembled.

¹H NMR Spectroscopic Characterization

The proton (¹H) NMR spectrum of this compound is predicted to show distinct signals for the protons of the methyl and ethyl groups. The chemical shift (δ) of these protons is influenced by the electronegativity of the adjacent oxygen and sulphite functional group, which deshields the protons, causing them to resonate at a higher frequency compared to simple alkanes.

The methyl group directly attached to the sulphite oxygen (-O-S(O)-O-CH₃) is expected to appear as a singlet, as it has no adjacent, non-equivalent protons to couple with. The ethyl group protons, however, will exhibit spin-spin coupling. The methylene (B1212753) protons (-CH₂-) will appear as a quartet due to coupling with the three protons of the adjacent methyl group, while the methyl protons (-CH₃) of the ethyl group will appear as a triplet, coupling with the two protons of the methylene group. The integration of these signals would correspond to the number of protons in each environment (3H for the singlet, 2H for the quartet, and 3H for the triplet).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound Note: These are predicted values based on standard NMR principles, as specific experimental data is not widely published.

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

|---|---|---|---|

| -O-S(O)-O-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H |

| -O-CH₂-CH₃ | 4.0 - 4.2 | Quartet (q) | 2H |

| -O-CH₂-CH₃ | 1.2 - 1.4 | Triplet (t) | 3H |

¹³C NMR Spectroscopic Elucidation of Carbon Framework

The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are expected, corresponding to the three unique carbon environments. The chemical shifts are influenced by the proximity to the electron-withdrawing sulphite group.

The carbon of the methyl group (-O-CH₃) and the methylene carbon of the ethyl group (-O-CH₂-) are directly attached to oxygen and are therefore expected to be the most deshielded, appearing further downfield. The terminal methyl carbon of the ethyl group (-CH₃) will be the most shielded and appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound Note: These are predicted values based on standard NMR principles, as specific experimental data is not widely published.

| Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -O-S(O)-O-CH₃ | 50 - 55 |

| -O-CH₂-CH₃ | 60 - 65 |

| -O-CH₂-CH₃ | 14 - 18 |

Other Relevant Nuclei NMR Spectroscopic Applications (e.g., ³³S)

Beyond proton and carbon, NMR studies of other nuclei can offer direct insight into specific parts of the molecular structure. For this compound, ³³S NMR is of particular relevance as it can directly probe the chemical environment of the sulfur atom.

The ³³S isotope has a nuclear spin of 3/2, making it a quadrupolar nucleus. This, combined with its low natural abundance (0.76%), presents significant challenges for NMR detection. The interaction of the nuclear quadrupole moment with the local electric field gradient results in very broad resonance signals and low sensitivity.

Despite these difficulties, ³³S NMR has been applied to the study of organosulfur compounds, including sulfites. The chemical shift of the ³³S nucleus is highly sensitive to the oxidation state and bonding environment of the sulfur atom. For sulphite esters, the ³³S chemical shift would provide a direct signature of the S(IV) oxidation state and the specific coordination within the sulphite functional group. The expected chemical shift range for sulphites is distinct from other sulfur functional groups like sulfides, sulfoxides, or sulfates, making ³³S NMR a potentially powerful, albeit challenging, technique for characterizing the core functionality of this compound.

Synthetic Methodologies and Chemo Selective Transformations of Ethyl Methyl Sulphite

Novel Synthetic Routes for Ethyl Methyl Sulphite Esterification

The synthesis of unsymmetrical sulphite esters like this compound requires controlled esterification to prevent the formation of undesired symmetrical products, dimethyl sulphite and diethyl sulphite.

Development of Selective Esterification Protocols

The most common and direct method for preparing dialkyl sulphites is the reaction of thionyl chloride (SOCl₂) with alcohols. britannica.com For an unsymmetrical ester such as this compound, a selective, stepwise protocol is necessary.

This process involves two key stages:

Formation of the Chlorosulphite Intermediate: Thionyl chloride is reacted with one equivalent of the first alcohol (e.g., methanol) at a low temperature, typically around 0 °C, to form the methyl chlorosulphite intermediate. This reaction is carefully controlled to prevent the addition of a second methanol (B129727) molecule.

Reaction with the Second Alcohol: The second alcohol (ethanol) is then introduced to the reaction mixture. The ethoxide attacks the chlorosulphite intermediate, displacing the chloride ion to form the final unsymmetrical product, this compound.

The sequence of alcohol addition can be reversed, starting with ethanol (B145695) to form ethyl chlorosulphite, followed by the addition of methanol. The choice of sequence may be optimized based on the reactivity of the respective alcohols and the stability of the chlorosulphite intermediate.

Catalytic Approaches in Sulphite Synthesis

The esterification of alcohols with thionyl chloride is often catalyzed by a tertiary amine base, such as pyridine (B92270) or triethylamine. ru.nl The catalyst serves two primary functions:

Acid Scavenger: The reaction produces hydrogen chloride (HCl) as a byproduct. The amine base neutralizes the HCl, preventing it from catalyzing side reactions, such as the decomposition of the sulphite ester.

Nucleophilic Catalyst: The amine can react with thionyl chloride to form a reactive intermediate, which is then more susceptible to nucleophilic attack by the alcohol. This catalytic pathway can increase the reaction rate and allow for milder reaction conditions.

While highly advanced catalytic systems are more extensively developed for other sulfur-containing esters, the use of amine bases remains the standard and effective approach for sulphite synthesis.

Optimization of Reaction Conditions for Yield and Purity

Achieving a high yield and purity of this compound requires careful optimization of several reaction parameters. The primary challenges are minimizing the formation of symmetrical sulphites and preventing decomposition.

| Parameter | Optimal Condition/Consideration | Rationale |

| Stoichiometry | Precise 1:1:1 molar ratio of thionyl chloride, methanol, and ethanol. | Prevents the formation of symmetrical byproducts (dimethyl sulphite and diethyl sulphite). |

| Temperature | Low temperatures (0 °C or below) for the initial formation of the chlorosulphite intermediate. | The alkyl chlorosulphite intermediate can decompose into an alkyl chloride and sulfur dioxide gas at higher temperatures. libretexts.org |

| Order of Addition | Dropwise addition of reagents. | Maintains control over the reaction rate and temperature, preventing localized excesses that lead to side reactions. |

| Solvent | An inert aprotic solvent (e.g., diethyl ether, dichloromethane). | Ensures all reactants remain in solution and does not participate in the reaction. |

| Catalyst | Use of a non-nucleophilic base like pyridine. | Neutralizes HCl byproduct without competing with the alcohol as a nucleophile. |

| Purification | Fractional distillation under reduced pressure. | Separates the desired this compound from any unreacted starting materials, symmetrical byproducts, and the catalyst. |

Exploration of Reaction Mechanisms

This compound possesses two primary sites for chemical transformation: the electrophilic carbon atoms of the methyl and ethyl groups, and the sulfur atom, which is in a +4 oxidation state.

Nucleophilic Substitution Reactions Involving Sulphite Esters

Dialkyl sulphites can function as alkylating agents in nucleophilic substitution reactions. wikipedia.orgdrugs.com The reaction proceeds via an Sₙ2 mechanism, where a nucleophile attacks one of the α-carbons, and the remainder of the molecule acts as a leaving group.

For this compound, a nucleophile (Nu⁻) can attack either the methyl or the ethyl group:

Attack at the methyl carbon: This is generally the favored pathway due to less steric hindrance, yielding a methylated nucleophile (CH₃-Nu) and the ethyl sulphite anion as a leaving group.

Attack at the ethyl carbon: This pathway yields an ethylated nucleophile (CH₃CH₂-Nu) and the methyl sulphite anion.

The leaving group itself is unstable and can decompose, driving the reaction forward. The excellent nucleophilicity of many sulfur compounds means that thiolate anions are particularly effective nucleophiles in these types of reactions. libretexts.org

| Nucleophile (Nu⁻) | Reagent Example | Product from Attack at Methyl Carbon | Product from Attack at Ethyl Carbon |

| Iodide | Sodium Iodide (NaI) | Methyl iodide | Ethyl iodide |

| Cyanide | Sodium Cyanide (NaCN) | Acetonitrile | Propionitrile |

| Thiolate | Sodium thiophenoxide (NaSPh) | Methyl phenyl sulfide (B99878) | Ethyl phenyl sulfide |

| Azide | Sodium Azide (NaN₃) | Methyl azide | Ethyl azide |

Oxidation Pathways Leading to Higher Oxidation States

The sulfur atom in this compound is in the +4 oxidation state and can be readily oxidized to the +6 state to form the corresponding sulphate ester, ethyl methyl sulphate. This transformation is a key reaction pathway for sulphite esters. organic-chemistry.orgnih.govrsc.org This "sulfitylation-oxidation protocol" is a valuable synthetic strategy for preparing sulphate esters under mild conditions. ru.nlorganic-chemistry.orgnih.gov

The oxidation can be achieved using a variety of strong oxidizing agents. A common and highly effective system is the combination of ruthenium(III) chloride (RuCl₃) as a catalyst and sodium periodate (B1199274) (NaIO₄) as the stoichiometric oxidant. ru.nl

| Oxidizing System | Reactants | Product | Description |

| Ruthenium-catalyzed Oxidation | This compound, NaIO₄, catalytic RuCl₃, in a solvent mixture like MeCN/CH₂Cl₂/H₂O. ru.nl | Ethyl methyl sulphate | A highly efficient and common method for oxidizing sulphite esters to sulphate esters. ru.nl |

| Permanganate (B83412) Oxidation | This compound, Potassium permanganate (KMnO₄) | Ethyl methyl sulphate | A powerful, classic oxidizing agent capable of effecting the S(IV) to S(VI) oxidation. |

| Peroxide Oxidation | This compound, Hydrogen peroxide (H₂O₂) or a peracid (e.g., m-CPBA) | Ethyl methyl sulphate | Green and effective oxidizing agents, though reaction conditions may need to be optimized. |

This oxidation pathway highlights the role of sulphite esters as stable, versatile intermediates for the synthesis of their sulphate analogues. organic-chemistry.orgnih.govacs.org

Reductive Transformations and Products

The reduction of this compound involves the cleavage of its sulphur-oxygen bonds to yield products of a lower oxidation state. The primary products of such transformations are typically the corresponding thioether (sulfide) and alcohols. The specific products and their yields depend on the reducing agent employed and the reaction conditions.

Powerful hydride-transfer reagents, such as Lithium Aluminium Hydride (LiAlH₄), are known to be effective for the reduction of various ester types, including sulfite (B76179) esters. acs.orgharvard.edu The reaction of this compound with LiAlH₄ is expected to proceed via nucleophilic attack of a hydride ion on the electrophilic sulfur atom, leading to the cleavage of the S-O bonds. This process would ultimately yield ethyl methyl sulfide, along with methanol and ethanol as the corresponding alcohol byproducts after an aqueous workup.

Other reducing agents used in organic synthesis could potentially be applied to the reduction of this compound, though their efficacy may vary. The choice of reagent can allow for selectivity in chemical transformations. For instance, milder reducing agents might be explored for partial reduction, although the sulfite functional group is generally susceptible to complete reduction to the sulfide.

The general transformation can be represented as: CH₃CH₂OS(O)OCH₃ + [Reducing Agent] → CH₃CH₂SCH₃ + CH₃OH + CH₂CH₂OH

Below is a table of potential reducing agents and their expected reactivity with sulfite esters like this compound.

| Reducing Agent | Formula | Expected Reactivity/Products |

| Lithium Aluminium Hydride | LiAlH₄ | Strong, non-selective reduction to ethyl methyl sulfide, methanol, and ethanol. harvard.edu |

| Sodium Borohydride | NaBH₄ | Generally less reactive than LiAlH₄; may reduce sulfites, but typically slower and may require harsher conditions. youtube.com |

| Dithionite Salts | e.g., Na₂S₂O₄ | Used for reducing certain functional groups; potential for reduction of the sulfite moiety. reddit.com |

| Catalytic Hydrogenation | H₂ / Catalyst | May be effective, though typically used for unsaturation; conditions would need to be optimized. |

Thermodynamic and Kinetic Studies of Derived Reactions

The thermodynamic stability and kinetic reactivity of this compound are crucial for understanding its behavior in chemical transformations.

Thermodynamic Data: Systematic thermochemical studies on a series of dialkyl sulphites have provided valuable data on their energetic properties. The gas-phase standard heat of formation (ΔHf°) for this compound was determined calorimetrically via its heat of combustion and vaporization. This value provides insight into the inherent stability of the molecule. rsc.org

Table of Thermodynamic Data for Dialkyl Sulphites

| Compound | Formula | ΔHf° (gas, 298.15 K) (kcal/mol) |

|---|---|---|

| Dimethyl sulphite | (CH₃O)₂SO | -123.5 ± 0.25 |

| This compound | CH₃CH₂OS(O)OCH₃ | -134.3 ± 0.30 rsc.org |

Data sourced from Mackle and Steele (1969). rsc.org

Kinetic Studies: The kinetics of reactions involving sulfite esters, such as hydrolysis, are influenced by factors including pH, temperature, and solvent. The hydrolysis of sulfite esters can proceed via acid-catalyzed or base-catalyzed pathways. Under alkaline conditions, the hydrolysis of esters is typically a second-order reaction—first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org

While specific kinetic data for this compound is not extensively reported, studies on analogous organic esters provide a framework for its expected reactivity. For instance, the rate of hydrolysis is dependent on the structure of the alkyl groups. acs.orgchemrxiv.org The thermal decomposition of sulfite esters is another important kinetic process. Inorganic sulfites are known to decompose at relatively low temperatures, and organic sulfites are also subject to thermal degradation, which can proceed through various mechanisms depending on the structure and conditions. taylorfrancis.combts.gov

Table of Representative Kinetic Data for Analogous Ester Reactions

| Reaction Type | Ester Type | Rate Constant (k) | Conditions |

|---|---|---|---|

| Alkaline Hydrolysis | Phthalate Esters | Varies (e.g., 10⁻² - 10⁻¹ M⁻¹s⁻¹) | Aqueous, Alkaline (pH > 8) |

| Spontaneous Hydrolysis | Monoalkyl Sulfates | ~2 x 10⁻¹¹ s⁻¹ (for methyl sulfate) | 25°C, Neutral pH pnas.org |

Derivatization and Functionalization Strategies

The sulfur atom in this compound is in the +4 oxidation state. It cannot be directly oxidized to a sulphoxide (S=O) or sulphone (SO₂) analogue, as these functional groups are derived from the oxidation of sulfides (thioethers), where sulfur is in the -2 oxidation state. Therefore, the synthesis of ethyl methyl sulphoxide and ethyl methyl sulphone from this compound is a two-step process: initial reduction of the sulphite to the corresponding sulfide, followed by controlled oxidation.

Step 1: Reduction (as detailed in 4.2.3) CH₃CH₂OS(O)OCH₃ → CH₃CH₂SCH₃

Step 2: Controlled Oxidation The oxidation of ethyl methyl sulfide to either the sulphoxide or the sulphone requires careful selection of the oxidizing agent and reaction conditions to achieve chemo-selectivity.

To Ethyl Methyl Sulphoxide: Mild oxidizing agents are used to selectively oxidize the sulfide to the sulphoxide without significant over-oxidation to the sulphone. Reagents such as sodium metaperiodate or a stoichiometric amount of hydrogen peroxide are commonly employed for this transformation. researchgate.netorgsyn.org

To Ethyl Methyl Sulphone: Stronger oxidizing agents or harsher conditions are required to achieve the full oxidation to the sulphone. An excess of hydrogen peroxide, often in the presence of a catalyst like sodium tungstate, is an effective method. researchgate.netorganic-chemistry.org Other reagents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate can also be used.

Table of Common Oxidizing Systems for Sulfide Oxidation

| Target Product | Reagent(s) | Typical Conditions |

|---|---|---|

| Ethyl Methyl Sulphoxide | Hydrogen Peroxide (H₂O₂) (1 equiv.) | Aqueous solution, often uncatalyzed. researchgate.net |

| Sodium Metaperiodate (NaIO₄) | Aqueous solvent mixture (e.g., H₂O/MeOH). orgsyn.org | |

| Ethyl Methyl Sulphone | Hydrogen Peroxide (H₂O₂) (>2 equiv.) | Often with catalysts like Na₂WO₄. researchgate.net |

| m-CPBA (>2 equiv.) | Chlorinated solvents (e.g., CH₂Cl₂). |

Controlled Cleavage: The cleavage of unsymmetrical sulfite esters like this compound can occur at either the S-O or C-O bonds. This cleavage can be induced under acidic or basic conditions, analogous to the cleavage of ethers.

Acid-Catalyzed Cleavage: In the presence of a strong acid (e.g., HBr, HI), the oxygen atom of the sulfite ester can be protonated, forming a better leaving group. A subsequent nucleophilic attack by the conjugate base of the acid (e.g., Br⁻) on one of the alkyl carbons can lead to C-O bond cleavage, yielding an alkyl halide and a halosulfite intermediate, which is unstable.

Base-Catalyzed Cleavage (Hydrolysis): As discussed in the kinetics section, alkaline hydrolysis involves nucleophilic attack of a hydroxide ion at the sulfur atom, leading to S-O bond cleavage and the formation of an alcohol and an alkyl sulfite salt.

Rearrangement Reactions: Dialkyl sulfites are known to undergo a thermal or catalyst-induced rearrangement analogous to the Michaelis-Arbuzov reaction observed in phosphite (B83602) chemistry. organic-chemistry.orgwikipedia.org This sulfur-centered Arbuzov-type rearrangement involves the conversion of the sulfite ester into an alkanesulfonate ester.

In the case of this compound, this rearrangement could theoretically be initiated by an alkyl halide (e.g., methyl iodide). The reaction would proceed through a quasi-sulfonium salt intermediate. Subsequent nucleophilic attack by the halide ion on one of the ester's alkyl groups would displace the alkylsulfonate group, yielding a new sulfonate ester. For example, reaction with an external electrophile could lead to the formation of methyl ethanesulfonate (B1225610) or ethyl methanesulfonate. This rearrangement provides a pathway to convert the S(IV) sulfite linkage into a more stable S(VI) sulfonate linkage. nih.gov

The general scheme for this rearrangement is: (R'O)(RO)S=O → R'-S(O)₂-OR

This transformation is a key strategy for the functionalization of the sulfite group, converting it into the structurally distinct and chemically robust sulfonate group.

Specialized Applications in Chemical Systems Research

Role as an Electrolyte Additive in Energy Storage Devices

Research into the application of organosulfur compounds as electrolyte additives in energy storage devices, such as lithium-ion batteries, is an active area of investigation. While extensive studies have been conducted on related compounds like ethyl methyl sulfone (EMS) and ethylene (B1197577) sulfite (B76179) (ES), specific research focusing solely on ethyl methyl sulfite is less documented. However, the known behavior of analogous sulfite compounds allows for a theoretical consideration of its potential role.

The formation of a stable solid electrolyte interphase (SEI) on the anode and a cathode electrolyte interphase (CEI) is crucial for the performance and longevity of lithium-ion batteries. Additives play a key role in the composition and stability of these layers. For instance, sulfur-containing additives like prop-1-ene-1,3-sultone (B1366696) (PES) and 1,3,2-dioxathiolane (B15491259) 2,2-dioxide (ethylene sulfate (B86663) or DTD) are known to form protective layers on anode surfaces.

The electrochemical stability of the electrolyte is a critical factor for high-voltage battery applications. Sulfone-based electrolytes are recognized for their higher oxidative stability compared to conventional organic carbonates. For example, electrolytes based on ethyl methyl sulfone (EMS) have been shown to be stable up to 5 V vs. Li/Li+.

While specific data on the electrochemical stability window of electrolytes containing ethyl methyl sulfite is limited, the general characteristics of sulfite compounds suggest they may have lower oxidative stability compared to their sulfone counterparts. For instance, the decomposition potentials of ethylene sulfite (ES) and diethyl sulfite (DES) are below 3.5V, which generally limits their use to being additives rather than co-solvents in lithium-ion battery electrolytes. This suggests that ethyl methyl sulfite might also have a limited window of electrochemical stability, making it potentially more suitable as an SEI-forming additive rather than a primary solvent for high-voltage applications.

Table 1: Comparison of Related Sulfur-Containing Electrolyte Components

| Compound Name | Role in Battery Electrolyte | Key Findings |

| Ethyl Methyl Sulfone (EMS) | Co-solvent | High oxidative stability, but high viscosity and incompatibility with graphite (B72142) anodes without additives. |

| Ethylene Sulfite (ES) | Additive | Forms a stable SEI layer, improving charge/discharge performance. |

| Diethyl Sulfite (DES) | Additive | Lower decomposition potential, limiting its application. |

| Dimethyl Sulfite (DMS) | Co-solvent | Can improve electrolyte conductivity and battery capacity. |

Utilization as a Selective Chemical Reagent in Organic Synthesis

The application of sulfites in organic synthesis is well-established, although specific examples detailing the use of ethyl methyl sulfite are not extensively documented in the available research.

Dialkyl sulfites can be synthesized from alcohols and thionyl chloride. The stereochemistry of these reactions can be controlled, which is a foundational aspect of stereoselective transformations. While there is a lack of specific studies on ethyl methyl sulfite's direct participation in stereoselective transformations, related organosulfur compounds are known to be valuable intermediates in synthesis. For instance, α,β-unsaturated phenyl sulfones are utilized as Michael acceptors in reactions.

Green chemistry principles emphasize the use of environmentally benign solvents and reagents. While specific studies highlighting ethyl methyl sulfite in green chemistry protocols are scarce, the broader class of dialkyl carbonates, which share some functional similarities, are considered green reagents. The synthesis of ethyl methyl sulfite itself can be approached from a green chemistry perspective by optimizing reaction conditions and minimizing waste. The use of efficient and clean synthetic methods, such as microwave irradiation, is a common strategy in green chemistry.

Atmospheric Chemistry and Environmental Fate Studies

Detailed studies on the atmospheric chemistry and environmental fate of ethyl methyl sulfite are not widely available. However, general principles of environmental science can provide an indication of its likely behavior. The environmental fate of a chemical is influenced by factors such as its volatility, water solubility, and susceptibility to degradation processes like hydrolysis and photolysis.

For related compounds, such as the pesticide sulfometuron (B1207853) methyl, the half-life in soil and water is influenced by pH and microbial degradation. It is expected that ethyl methyl sulfite would also undergo degradation in the environment, although the specific pathways and rates are not documented. The dissipation half-lives of organic compounds in soil and water can vary significantly based on environmental conditions.

Scientific Article on Ethyl Methyl Sulfite Forthcoming as Research Becomes Available

Despite a thorough review of available scientific literature, detailed research concerning the atmospheric chemistry of ethyl methyl sulfite is not presently available. Consequently, the development of an in-depth article focusing on its specific degradation pathways and the formation of atmospheric byproducts, as outlined, cannot be accurately generated at this time.

While information on related organosulfur compounds exists, specific experimental or theoretical studies on the atmospheric fate of ethyl methyl sulfite have not been identified in published research. The scientific community's understanding of atmospheric chemistry is constantly evolving, and the behavior of many individual compounds is still under investigation.

The following provides a general context based on the atmospheric chemistry of analogous organosulfur compounds, which may offer a potential framework for future research into ethyl methyl sulfite. It is crucial to note that the following points are based on related compounds and are not specific findings for ethyl methyl sulfite.

General Insights from Related Organosulfur Compounds:

Atmospheric Oxidation: Organic sulfur compounds in the atmosphere are primarily oxidized by reactions with hydroxyl radicals (•OH) during the day and nitrate (B79036) radicals (NO₃•) at night. Photolysis, or degradation by sunlight, can also be a contributing factor for some compounds.

Reaction Mechanisms: The reaction of hydroxyl radicals with compounds similar to sulfite esters can proceed via hydrogen atom abstraction from the alkyl groups. The presence of the sulfur-containing functional group can influence the rate of these reactions.

Aerosol Formation: The oxidation of volatile organic sulfur compounds is a known pathway for the formation of secondary organic aerosols, which have significant impacts on air quality and climate. It is plausible that ethyl methyl sulfite could also act as a precursor to aerosol formation.

Future laboratory experiments and computational chemistry studies are needed to elucidate the specific atmospheric degradation pathways of ethyl methyl sulfite, determine its reaction rate constants with key atmospheric oxidants, and identify the resulting atmospheric byproducts. Such research would be essential for a comprehensive understanding of its environmental impact.

As new research on ethyl methyl sulfite becomes available, a detailed and scientifically accurate article adhering to the requested structure will be possible.

Future Research Directions and Emerging Methodologies for Ethyl Methyl Sulphite

Development of Advanced Spectroscopic Techniques for In Situ Analysis

The transient nature of reaction intermediates and the sensitivity of sulphite esters to their chemical environment necessitate analytical techniques capable of real-time, in situ monitoring. Future research will likely focus on the application and refinement of advanced spectroscopic methods to study the synthesis and reactivity of ethyl methyl sulphite without the need for sample extraction and quenching, which can alter the chemical species present.

Key research thrusts include:

Process Analytical Technology (PAT): Integrating techniques like Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy directly into reaction vessels. This will enable real-time tracking of reactant consumption and product formation, providing precise kinetic data for optimizing synthesis protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of flow-NMR and advanced two-dimensional NMR techniques (e.g., DOSY, EXSY) can provide detailed structural and dynamic information on the reaction mixture as it evolves. This can help identify transient intermediates and quantify intermolecular interactions.

X-ray Photoelectron Spectroscopy (XPS): For studies involving heterogeneous catalysis or surface interactions, in situ XPS can provide critical information about the chemical state of sulfur and other elements on the catalyst surface during the reaction. researchgate.net

These advanced in situ methods will provide a wealth of data for building accurate kinetic models and elucidating complex reaction mechanisms that are currently inferred from end-point analysis.

| Spectroscopic Technique | Information Provided (In Situ) | Potential Application for this compound |

| ATR-FTIR | Vibrational modes of functional groups, concentration profiles | Monitoring the formation of the S=O and C-O-S bonds during synthesis. |

| Raman Spectroscopy | Molecular vibrations, particularly for symmetric bonds | Complementary to FTIR, useful for tracking changes in the sulphite group in aqueous or solid-phase reactions. |

| Flow-NMR | Chemical structure, reaction kinetics, diffusion coefficients | Identifying reaction intermediates, quantifying product ratios in real-time. |

| In Situ XPS | Elemental composition, chemical and electronic state of surface atoms | Investigating catalyst-substrate interactions in heterogeneous catalytic synthesis. researchgate.net |

Integration of Machine Learning and AI in Computational Studies

Future research directions include:

Property Prediction: Training ML models on existing datasets of organosulfur compounds to rapidly and accurately predict physical, chemical, and thermodynamic properties of this compound and its derivatives. chemengineerkey.com This includes predicting boiling points, solubility, and reactivity parameters. mit.edumit.edu

Reaction Optimization: Using AI algorithms to explore vast reaction spaces (e.g., different catalysts, solvents, temperatures) to identify optimal conditions for the synthesis of this compound with high yield and selectivity.

Mechanism Elucidation: Employing ML to analyze complex energy landscapes calculated by quantum mechanics, helping to identify the most probable reaction pathways and transition states, which is often a bottleneck in computational studies.

ADME/Tox Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties using AI can guide the design of novel sulphite-based molecules for specific applications while minimizing potential toxicity. springernature.commdpi.com

The development of user-friendly applications that integrate these powerful ML models will make advanced predictive modeling more accessible to chemists without extensive programming expertise. mit.edu

Exploration of Novel Catalytic Systems for Sulphite Synthesis

The synthesis of unsymmetrical sulphites like this compound often requires carefully controlled conditions to avoid the formation of symmetrical byproducts (dimethyl sulphite and diethyl sulphite). The development of novel, highly selective catalytic systems is a critical area of future research.

Promising avenues of exploration are:

Metal-Organic Frameworks (MOFs): The tunable porosity and well-defined active sites of MOFs make them excellent candidates for size- and shape-selective catalysis. northwestern.edu Researchers can design MOFs that favor the formation of the unsymmetrical product by controlling the steric environment around the catalytic metal center.

Zeolite Catalysts: Modified zeolites, such as Cu-mordenite, have shown potential in catalyzing esterification reactions. google.com Their well-defined channel structures could be exploited to control the sequential addition of alcoholates to a sulfur source.

Nanocatalysts: The high surface area and unique electronic properties of nanocatalysts, such as CoFe2O4, can enhance catalytic activity and selectivity in sulphite activation and synthesis. researchgate.net

Artificial Metalloenzymes: Inspired by natural enzymes like sulphite reductases, researchers are designing artificial enzymes that incorporate metal cofactors into robust protein scaffolds. illinois.edu This approach could lead to highly specific catalysts that operate under mild, environmentally benign conditions.

Solid Acid Catalysts: Developing solid acid catalysts, such as sulfated silica, offers advantages in terms of catalyst separation and reusability, contributing to greener synthesis processes. mdpi.com

| Catalyst Type | Potential Advantage for Sulphite Synthesis | Research Focus |

| Metal-Organic Frameworks (MOFs) | High selectivity due to tunable pore size and active sites. northwestern.edu | Design of frameworks that sterically hinder symmetrical product formation. |

| Zeolites | Shape selectivity, thermal stability. google.com | Ion-exchanged zeolites for selective alcoholysis reactions. |

| Nanocatalysts | High surface area, enhanced reactivity. researchgate.net | Surface modification to control selectivity for unsymmetrical sulphites. |

| Artificial Metalloenzymes | High specificity, mild reaction conditions. illinois.edu | Mimicking natural enzyme active sites for sulphite esterification. |

| Solid Acid Catalysts | Ease of separation, reusability, reduced waste. mdpi.com | Optimizing acidity and porous structure for efficient esterification. |

Investigation of Biosynthetic Pathways (Hypothetical)

While no natural biosynthetic pathway for this compound has been identified, exploring hypothetical enzymatic routes can inspire the development of biocatalytic synthesis methods. Nature synthesizes a vast array of organosulfur compounds, and the underlying enzymatic logic can be adapted for novel molecules. britannica.com The biosynthesis of sulfur-containing amino acids like cysteine provides a starting point, where inorganic sulfate (B86663) is reduced to sulfite (B76179) and then to sulfide (B99878). britannica.commdpi.comnih.gov

A hypothetical pathway for this compound could involve the following key steps, inspired by known enzymatic reactions:

Sulfite Generation: An organism would first need to produce sulfite (SO₃²⁻), typically through the reduction of sulfate (SO₄²⁻) via adenosine (B11128) phosphosulfate (APS), a common step in plant and microbial sulfur metabolism. britannica.commdpi.comnih.gov

Enzymatic Esterification: A novel or engineered transferase enzyme could catalyze the transfer of a methyl group from a donor like S-adenosyl methionine (SAM) to the sulfite ion, forming a methyl sulphite intermediate.

Second Alkylation Step: A subsequent, distinct enzymatic step, possibly involving another specific alkyltransferase, would catalyze the addition of an ethyl group from a donor like S-adenosyl-L-homocysteine (after ethyl group transfer) to the methyl sulphite intermediate.

The challenge lies in the fact that sulfite is a key intermediate that is normally channeled rapidly into reductive pathways to form sulfide for cysteine synthesis. nih.gov An enzyme system for producing a stable sulphite ester would need to effectively compete with powerful enzymes like sulphite reductase. nih.gov Research in this area would focus on enzyme discovery (e.g., through genome mining) and protein engineering to create biocatalysts with the desired reactivity toward sulfite and alkyl donors.

Interdisciplinary Research Synergies with Materials Science and Electrochemistry

The unique properties of the sulphite functional group suggest potential applications beyond traditional organic chemistry, creating opportunities for interdisciplinary research.

Materials Science: Dialkyl sulphites, such as dimethyl sulfite, have been investigated as potential high-energy battery electrolyte solvents. wikipedia.org this compound, as an unsymmetrical analogue, could offer a unique balance of properties (e.g., viscosity, dielectric constant, boiling point) that could be advantageous. Future research could involve formulating and testing novel electrolytes containing this compound for next-generation sodium-ion or lithium-ion batteries, potentially improving safety and performance. researchgate.net This work would be synergistic with studies on related compounds like ethyl methyl sulfone, which have already been explored for battery applications. researchgate.net

Electrochemistry: The electrochemical behavior of this compound is largely unexplored. Electrochemical methods could be developed for the sensitive detection of sulphites, which is important in the food and beverage industry. scispace.com Furthermore, the electrochemical oxidation or reduction of this compound could provide routes to novel materials or serve as a basis for energy storage systems. Collaborations with electrochemists could explore its redox properties, its stability at different potentials, and its potential as a component in redox flow batteries or as an additive in electroplating solutions. The use of related sulfur compounds in the semiconductor industry also suggests potential applications for this compound derivatives in advanced materials. pmarketresearch.com

These interdisciplinary efforts will be crucial for translating the fundamental chemical knowledge of this compound into tangible technological innovations.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing ethyl methyl sulphite with high purity?

- Methodological Answer : Optimize synthesis by controlling stoichiometric ratios of precursors (e.g., methanol and ethyl sulphite derivatives) under anhydrous conditions. Use catalysts like pyridine to minimize side reactions. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Validate purity using gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy .

Q. How can researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulphite ester linkages). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. For structural elucidation, combine H/C NMR and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with computational simulations (e.g., density functional theory) .

Q. What are the best practices for handling this compound to prevent hydrolysis during experiments?

- Methodological Answer : Store the compound in inert atmospheres (argon/nitrogen) and anhydrous solvents (e.g., dried dichloromethane). Conduct reactions in sealed systems with molecular sieves. Monitor hydrolysis kinetics via pH-controlled experiments and quantify degradation products using liquid chromatography-mass spectrometry (LC-MS) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reported reactivity of this compound under varying pH conditions?

- Methodological Answer : Design pH-dependent kinetic experiments (e.g., buffer solutions at pH 2–12) to track reaction pathways. Use isotopic labeling (O) and tandem MS to identify intermediates. Compare results with computational models (e.g., transition state theory) to reconcile discrepancies in hydrolysis mechanisms reported in literature .

Q. What strategies are effective for analyzing conflicting data on the catalytic role of this compound in organic transformations?

- Methodological Answer : Perform systematic reviews of existing studies to identify variables (e.g., solvent polarity, temperature). Replicate key experiments with controlled conditions, and apply multivariate statistical analysis (e.g., principal component analysis) to isolate influential factors. Validate hypotheses through in situ spectroscopic monitoring (e.g., Raman spectroscopy) .

Q. How can computational modeling improve the design of this compound derivatives with enhanced stability?

- Methodological Answer : Use molecular docking and molecular dynamics simulations to predict steric/electronic effects of substituents (e.g., fluorinated alkyl groups). Validate predictions by synthesizing derivatives and testing stability via accelerated aging studies (e.g., elevated temperature/humidity). Correlate computational descriptors (e.g., HOMO-LUMO gaps) with experimental degradation rates .

Guidelines for Data Reporting and Reproducibility

- Experimental Replication : Follow detailed protocols for synthesis and characterization, as outlined in journals like the Beilstein Journal of Organic Chemistry. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable independent verification .

- Systematic Reviews : Adopt COSMOS-E guidelines for meta-analyses, ensuring transparency in literature search strategies (e.g., Scopus/Web of Science databases) and bias assessment .

- Ethical Standards : Disclose conflicts of interest and adhere to safety protocols, particularly when handling reactive or toxic intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.